

An In-depth Technical Guide to 17:0-16:1 PC-d5

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Compound of Interest

Compound Name: 17:0-16:1 PC-d5

Cat. No.: B12398017

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This technical guide provides comprehensive information on the deuterated phosphatidylcholine, **17:0-16:1 PC-d5**, tailored for researchers, scientists, and professionals in drug development and lipidomics.

Core Molecular Data

17:0-16:1 PC-d5, also known as 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine, is a synthetic, deuterated phospholipid.[1] The deuterium labels are located on the glycerol backbone. This stable isotope-labeled lipid is primarily utilized as an internal standard in mass spectrometry-based lipidomics to ensure accurate quantification of naturally occurring phosphatidylcholines.[2]

Below is a summary of its key quantitative data.

Property	Value	Source
Chemical Formula	C41H75D5NO8P	[1][3][4]
Molecular Weight	751.08 g/mol	[3][4]
Formula Weight	751.09 g/mol	[1]
Exact Mass	750.59	[1]
Purity	>99%	[1]
Storage Temperature	-20°C	[1]
CAS Number	2342575-79-3	[1][3][4]

Application in Experimental Protocols

Due to its synthetic nature, **17:0-16:1 PC-d5** is not involved in natural signaling pathways. Its primary application is as an internal standard in lipidomics workflows.

Experimental Protocol: Quantification of Phosphatidylcholines in Biological Samples via LC-MS/MS

This protocol outlines the general use of **17:0-16:1 PC-d5** as an internal standard for the relative or absolute quantification of PC species in a biological sample (e.g., plasma, tissue homogenate).

1. Materials:

- Biological sample
- **17:0-16:1 PC-d5** solution of known concentration (e.g., 100 µg/mL in a suitable solvent like DCM:Methanol 1:1)
- Lipid extraction solvents (e.g., chloroform, methanol, water for a Folch or Bligh-Dyer extraction)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

2. Procedure:

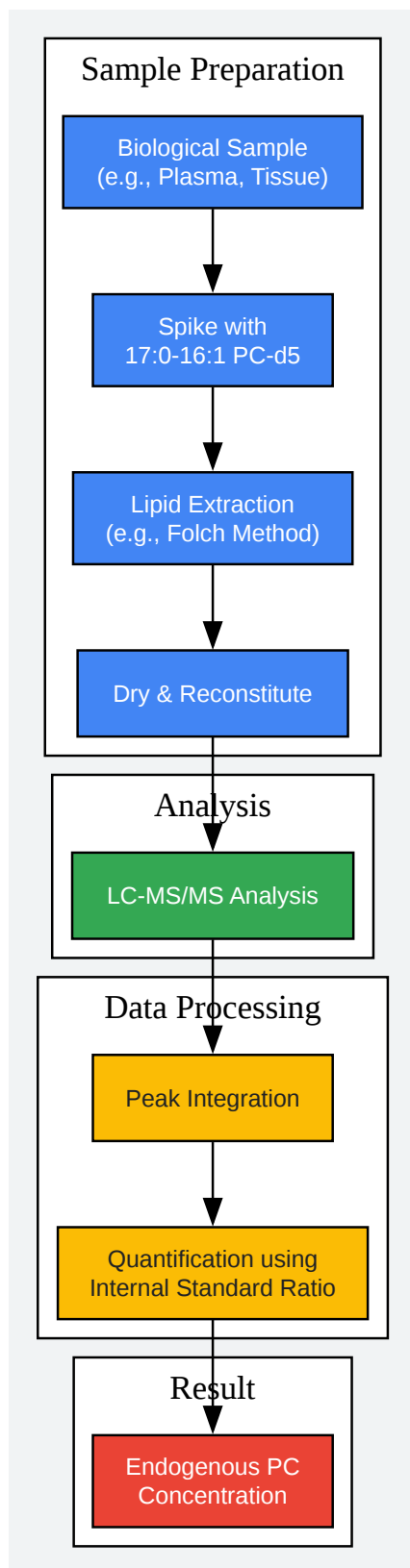
- **Sample Preparation:** Homogenize the biological sample if it is a solid tissue.
- **Internal Standard Spiking:** Add a precise and known amount of the **17:0-16:1 PC-d5** solution to the biological sample before lipid extraction. This is crucial as it accounts for lipid loss during the extraction process.
- **Lipid Extraction:** Perform a lipid extraction using a standard method like Folch or Bligh-Dyer. This will separate the lipids (including the spiked internal standard) from other cellular components.
- **Sample Concentration:** Evaporate the organic solvent phase containing the lipids under a stream of nitrogen and then reconstitute the lipid extract in a solvent compatible with the LC

system.

- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - The liquid chromatography step separates the different lipid species in the extract over time.
 - The mass spectrometer detects and fragments the eluting lipid ions.
 - Monitor for the specific precursor-to-product ion transitions for the endogenous PCs of interest and for the **17:0-16:1 PC-d5** internal standard.
- Data Analysis:
 - Integrate the peak areas for the endogenous PC species and the **17:0-16:1 PC-d5** standard.
 - The concentration of the endogenous PC can be calculated by comparing its peak area to the peak area of the known amount of the internal standard. This ratio corrects for variations in extraction efficiency and instrument response.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for using **17:0-16:1 PC-d5** as an internal standard in a typical lipidomics experiment.



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